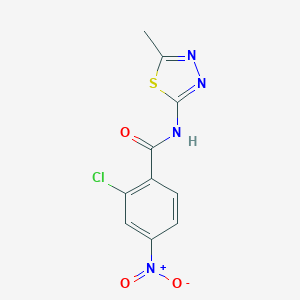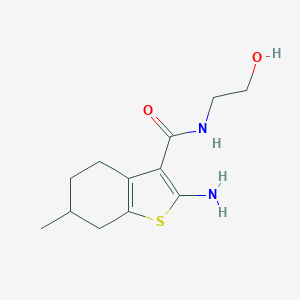![molecular formula C14H10N2O4S2 B255853 2-[(5Z)-4-oxo-5-(2-oxo-1H-indol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B255853.png)
2-[(5Z)-4-oxo-5-(2-oxo-1H-indol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5Z)-4-oxo-5-(2-oxo-1H-indol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid, also known as OTSA101, is a novel compound that has gained significant attention in the field of cancer research. It is a small molecule inhibitor that targets the enzyme MTH1, which is responsible for maintaining the redox balance in cancer cells.
Mechanism Of Action
The mechanism of action of 2-[(5Z)-4-oxo-5-(2-oxo-1H-indol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is based on the inhibition of MTH1, which is an enzyme that plays a crucial role in maintaining the redox balance in cancer cells. MTH1 helps cancer cells to cope with the oxidative stress induced by chemotherapy and radiation therapy. By inhibiting MTH1, 2-[(5Z)-4-oxo-5-(2-oxo-1H-indol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid induces oxidative stress and DNA damage, leading to cancer cell death.
Biochemical And Physiological Effects
2-[(5Z)-4-oxo-5-(2-oxo-1H-indol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid has been found to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. It has also been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have anti-metastatic properties. 2-[(5Z)-4-oxo-5-(2-oxo-1H-indol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Advantages And Limitations For Lab Experiments
2-[(5Z)-4-oxo-5-(2-oxo-1H-indol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its anticancer properties, and its mechanism of action is well understood. However, 2-[(5Z)-4-oxo-5-(2-oxo-1H-indol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in some assays. It also has limited stability, which can affect its efficacy in long-term studies.
Future Directions
There are several future directions for the study of 2-[(5Z)-4-oxo-5-(2-oxo-1H-indol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid. One direction is to further investigate its mechanism of action and its effects on cancer cells. Another direction is to explore its potential for combination therapy with chemotherapy and radiation therapy. Additionally, the development of more potent and selective MTH1 inhibitors could lead to the development of more effective cancer therapies. Finally, the use of 2-[(5Z)-4-oxo-5-(2-oxo-1H-indol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid in animal models and clinical trials could provide valuable information on its safety and efficacy in humans.
Conclusion
In conclusion, 2-[(5Z)-4-oxo-5-(2-oxo-1H-indol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is a novel compound that has shown promising anticancer properties. Its mechanism of action is based on the inhibition of MTH1, which induces oxidative stress and DNA damage in cancer cells. 2-[(5Z)-4-oxo-5-(2-oxo-1H-indol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid has minimal toxicity in normal cells and has been found to sensitize cancer cells to chemotherapy and radiation therapy. While it has some limitations for lab experiments, there are several future directions for its study, including further investigation of its mechanism of action and potential for combination therapy.
Synthesis Methods
2-[(5Z)-4-oxo-5-(2-oxo-1H-indol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is synthesized using a multistep process that involves the condensation of 2-mercaptoacetic acid with 2-bromoacetic acid, followed by the reaction with 2-amino-1,3-thiazole-4-carboxylic acid and 2-oxindole. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Scientific Research Applications
2-[(5Z)-4-oxo-5-(2-oxo-1H-indol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid has been extensively studied for its anticancer properties. It has been shown to selectively inhibit the growth of cancer cells by inducing oxidative stress and DNA damage. 2-[(5Z)-4-oxo-5-(2-oxo-1H-indol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
properties
Product Name |
2-[(5Z)-4-oxo-5-(2-oxo-1H-indol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
|---|---|
Molecular Formula |
C14H10N2O4S2 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-[(5Z)-4-oxo-5-(2-oxo-1H-indol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C14H10N2O4S2/c1-6(13(19)20)16-12(18)10(22-14(16)21)9-7-4-2-3-5-8(7)15-11(9)17/h2-6H,1H3,(H,15,17)(H,19,20)/b10-9- |
InChI Key |
SQTWVYNREXHISB-KTKRTIGZSA-N |
Isomeric SMILES |
CC(C(=O)O)N1C(=O)/C(=C/2\C3=CC=CC=C3NC2=O)/SC1=S |
SMILES |
CC(C(=O)O)N1C(=O)C(=C2C3=CC=CC=C3NC2=O)SC1=S |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C(=C2C3=CC=CC=C3NC2=O)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Amino-3-(4-methoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B255770.png)
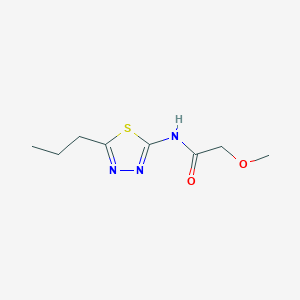

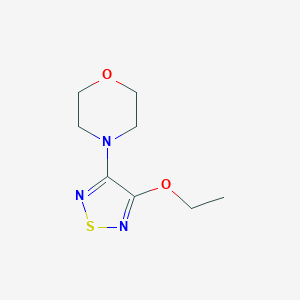
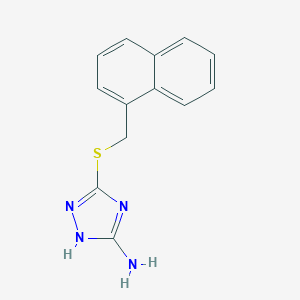
![N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B255783.png)
![3-(3-chlorophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B255785.png)




